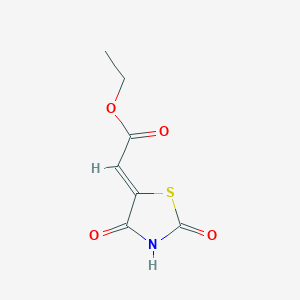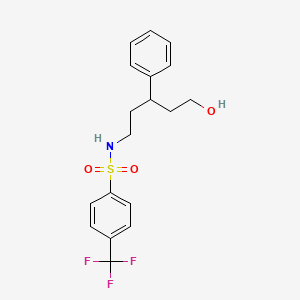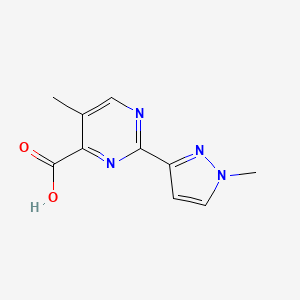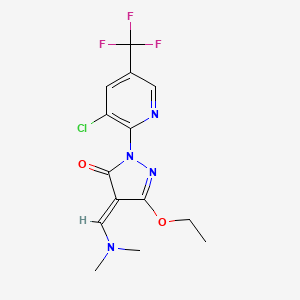
(Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate is a compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The (Z)-configuration indicates the specific geometric isomer of the compound, where the substituents are on the same side of the double bond.
Mechanism of Action
Target of Action
The primary target of (Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme plays a crucial role in the metabolism of prostaglandins, which are lipid compounds that participate in a variety of physiological and pathological processes.
Mode of Action
This compound interacts with 15-PGDH, inhibiting its activity . This inhibition results in an increase in the intracellular concentration of prostaglandin E2 (PGE2), a key prostaglandin involved in inflammation and wound healing .
Biochemical Pathways
The inhibition of 15-PGDH affects the prostaglandin metabolic pathway. Under normal conditions, 15-PGDH catalyzes the conversion of PGE2 to its inactive form. By inhibiting 15-PGDH, this compound prevents this conversion, leading to an increase in the levels of active PGE2 .
Result of Action
The increase in PGE2 concentration leads to enhanced cell regeneration . In fact, cells treated with this compound were found to grow approximately 5.0-fold larger than cells treated with the negative control . This suggests that the compound could aid in wound healing and potentially be employed in the therapeutic management of diseases requiring elevated PGE2 levels .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate are largely determined by its interactions with various biomolecules. It has been found to exhibit antioxidant properties, with one study showing that it has a radical scavenging ability of 88.9%, which is comparable to that of ascorbic acid
Cellular Effects
It has been suggested that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. It is known to inhibit 15-PGDH activity, a key enzyme involved in prostaglandin degradation . This inhibition could potentially lead to an increase in prostaglandin E2 levels, which could have various effects on cellular function .
Metabolic Pathways
It is known to inhibit 15-PGDH, suggesting that it may be involved in the prostaglandin metabolism pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate typically involves the reaction of ethyl acetoacetate with thiosemicarbazide, followed by cyclization and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or dioxane and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the thiazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Scientific Research Applications
(Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or antioxidant agent.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dioxothiazolidin-5-ylidene)acetamides: These compounds share the thiazolidinone core and exhibit similar biological activities.
Thiazolidinediones: Known for their antidiabetic properties, these compounds also contain a thiazolidinone ring but differ in their substituents and specific activities.
Uniqueness
(Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate is unique due to its specific (Z)-configuration and the presence of an ethyl ester group. This configuration can influence its reactivity and biological activity, making it distinct from other thiazolidinone derivatives.
Properties
IUPAC Name |
ethyl (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-2-12-5(9)3-4-6(10)8-7(11)13-4/h3H,2H2,1H3,(H,8,10,11)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOFWMYVBHEGKR-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C(=O)NC(=O)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/C(=O)NC(=O)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2429473.png)
![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2429474.png)
![2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide](/img/structure/B2429475.png)
![ethyl 4-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanoyl)piperazine-1-carboxylate](/img/structure/B2429477.png)
![5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2429478.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide](/img/structure/B2429485.png)
![2-[2-(4-fluorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2429486.png)
![N~6~-(3-ethoxypropyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2429487.png)

![3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole](/img/structure/B2429492.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one](/img/structure/B2429495.png)
